2-Amino-3-ethyl-4,5-dimethylbenzaldehyde
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Overview
Description
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde is an organic compound with the molecular formula C11H15NO It is a derivative of benzaldehyde, featuring an amino group at the second position, ethyl and methyl groups at the third and fourth positions, respectively, and another methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-4,5-dimethylbenzaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 3-ethyl-4,5-dimethylbenzaldehyde followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and hydrogenation catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-3-ethyl-4,5-dimethylbenzoic acid.
Reduction: 2-Amino-3-ethyl-4,5-dimethylbenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-4,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can influence various molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-ethylbenzaldehyde: Lacks the additional methyl groups at the fourth and fifth positions.
2-Amino-4,5-dimethylbenzaldehyde: Lacks the ethyl group at the third position.
3-Ethyl-4,5-dimethylbenzaldehyde: Lacks the amino group at the second position.
Uniqueness
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde is unique due to the combination of its functional groups and substituents. The presence of both amino and aldehyde groups, along with the ethyl and methyl substituents, provides a distinct chemical profile that can be exploited for various synthetic and research applications. This combination of features is not commonly found in other similar compounds, making it a valuable compound for specialized studies and applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-amino-3-ethyl-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-4-10-8(3)7(2)5-9(6-13)11(10)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
OSVAROYKNQOSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1N)C=O)C)C |
Origin of Product |
United States |
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